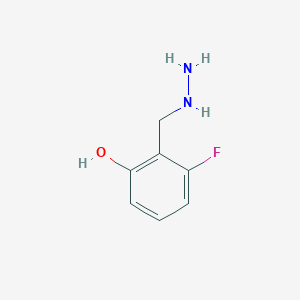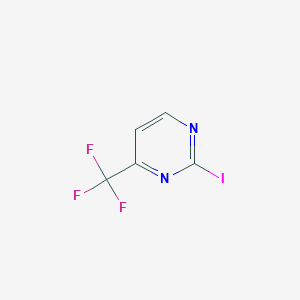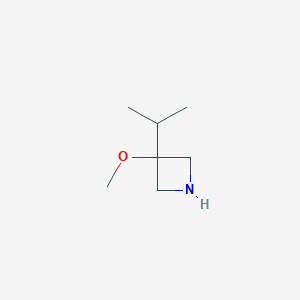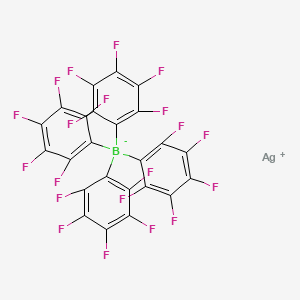
Silver(I) tetrakis(perfluorophenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(I) tetrakis(perfluorophenyl)borate is a chemical compound with the formula C24AgBF20. It is known for its unique properties and applications in various fields of scientific research. The compound consists of a silver ion coordinated to a tetrakis(perfluorophenyl)borate anion, making it a valuable reagent in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver(I) tetrakis(perfluorophenyl)borate typically involves the reaction of silver nitrate with potassium tetrakis(perfluorophenyl)borate in an anhydrous solvent such as acetonitrile. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified by recrystallization from solvents like dichloromethane and hexane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is maintaining high purity and avoiding contamination, which is crucial for its applications in sensitive chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Silver(I) tetrakis(perfluorophenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the perfluorophenyl groups are substituted by other ligands.
Coordination Reactions: The silver ion can coordinate with different ligands, forming complexes with various organic and inorganic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include silver nitrate, potassium tetrakis(perfluorophenyl)borate, and solvents like acetonitrile and dichloromethane.
Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and contamination.
Major Products: The major products formed from these reactions depend on the specific ligands and conditions used. For example, coordination with ethylenediamine can form stable complexes used in various applications .
Scientific Research Applications
Silver(I) tetrakis(perfluorophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable silver complexes.
Biology: The compound’s unique properties make it useful in studying biological systems, although specific biological applications are less documented.
Industry: It is used in the polymerization of olefins, serving as a co-catalyst in metallocene catalytic systems
Mechanism of Action
The mechanism of action of Silver(I) tetrakis(perfluorophenyl)borate involves its ability to form stable complexes with various ligands. The silver ion acts as a central coordinating atom, while the tetrakis(perfluorophenyl)borate anion provides steric hindrance and stability to the complex. This unique structure allows it to participate in a variety of chemical reactions, enhancing its utility in different applications .
Comparison with Similar Compounds
Tetrakis(pentafluorophenyl)borate: Similar in structure but without the silver ion.
Ammonium tetrakis(pentafluorophenyl)borate: Used as a co-catalyst in polymerization reactions.
Lithium tetrakis(pentafluorophenyl)borate: Known for its use in ionic liquids and electrochemical applications.
Uniqueness: Silver(I) tetrakis(perfluorophenyl)borate is unique due to the presence of the silver ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C24AgBF20 |
|---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
silver;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.Ag/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 |
InChI Key |
YLOLVFHTSXNWDL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



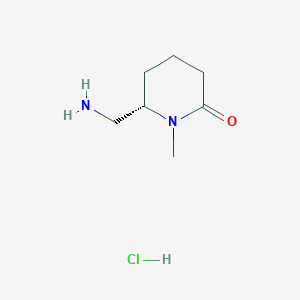
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)
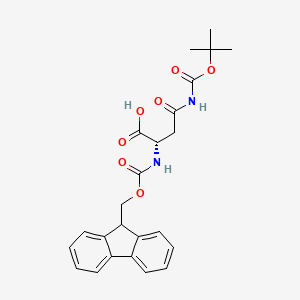

![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)

![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
